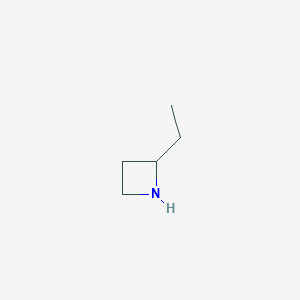![molecular formula C10H13NO B7941163 (R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine](/img/structure/B7941163.png)
(R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine is a compound belonging to the class of benzoxepines, which are seven-membered heterocyclic compounds containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers, which are then subjected to intramolecular McMurry reactions using titanium tetrachloride and zinc in tetrahydrofuran . This method yields the desired benzoxepin framework efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cerium (IV) ammonium nitrate to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Cerium (IV) ammonium nitrate in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential sedative-hypnotic effects and its ability to interact with benzodiazepine receptors.
Biology: It is used in studies involving the modulation of neurotransmitter systems and the investigation of its effects on central nervous system receptors.
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of ®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine involves its interaction with specific molecular targets, such as benzodiazepine receptors in the central nervous system . The compound binds to these receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA), which leads to its sedative-hypnotic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f]oxepine: Another benzoxepine derivative with similar structural features but different pharmacological properties.
Uniqueness
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine is unique due to its specific stereochemistry and the presence of an amine group, which can significantly influence its pharmacological profile and interactions with biological targets.
This detailed article provides an overview of ®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQARXIEBJBMRM-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2OC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate](/img/structure/B7941099.png)



![(R)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941166.png)
![(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941167.png)



